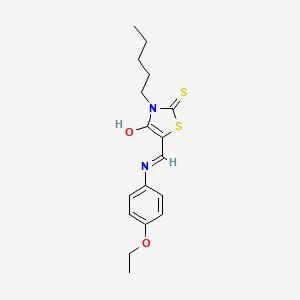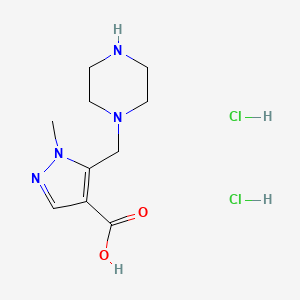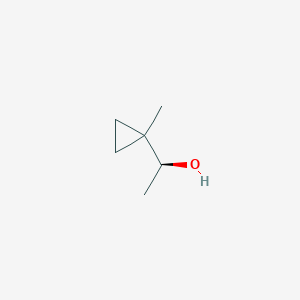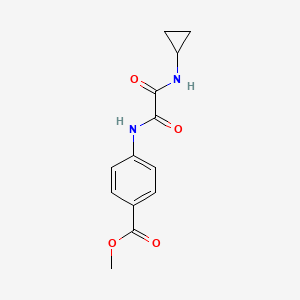
(E)-5-(((4-ethoxyphenyl)amino)methylene)-3-pentyl-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity and the conditions needed for these reactions .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. It may also involve studying the compound’s spectral data .Aplicaciones Científicas De Investigación
Anticancer Activity
Several studies have synthesized and evaluated novel analogs of thioxothiazolidin-4-one for their potential anticancer activities. For instance, Madhusudhanrao and Manikala (2020) synthesized a series of (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues and evaluated them against various cancer cell lines. Compounds showed potent activity, with significant dock scores observed in molecular docking studies, indicating potential as anticancer agents Madhusudhanrao & Manikala, 2020. Chandrappa et al. (2010) investigated thioxothiazolidin-4-one derivatives for their in vivo anticancer and antiangiogenic effects, demonstrating significant reductions in tumor volume and cell number in treated mice, suggesting their potential for anticancer therapy Chandrappa et al., 2010.
Antimicrobial Activity
The compound and its derivatives have also been studied for their antimicrobial properties. A study by Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, including reactions involving 2-ethoxy carbonyl methylene thiazol-4-one, to create compounds with in vitro antimicrobial activity against bacterial and fungal isolates Wardkhan et al., 2008. Additionally, Mohamed et al. (2012) synthesized 8-Ethoxycoumarin derivatives, including thiazolidin-4-one derivatives, and screened them for antimicrobial activity, identifying compounds with significant activity Mohamed et al., 2012.
Structural and Computational Studies
The crystal structure and computational studies of related compounds provide insight into their potential mechanisms of action and interactions. Khelloul et al. (2016) characterized (Z)-5-(4-Chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one through X-ray diffraction, NMR, and DFT studies, offering a foundation for understanding the structural basis of its biological activities Khelloul et al., 2016.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-[(4-ethoxyphenyl)iminomethyl]-4-hydroxy-3-pentyl-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S2/c1-3-5-6-11-19-16(20)15(23-17(19)22)12-18-13-7-9-14(10-8-13)21-4-2/h7-10,12,20H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUOLRGMHBXZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=C(SC1=S)C=NC2=CC=C(C=C2)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2929253.png)
![N-(1-cyanocyclobutyl)-6-(furan-2-yl)-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2929255.png)
![4-chloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2929256.png)

![4-(4-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2929264.png)
![(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2929265.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2929266.png)
![(3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2929268.png)
![4-({2-[4-(Methoxycarbonyl)-3-phenyl-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2929269.png)
![[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2929270.png)
![N-(4-acetylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2929271.png)

